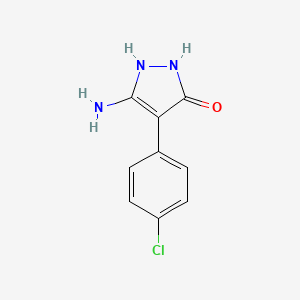

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

説明

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one typically involves a multi-step process. One common method is the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

化学反応の分析

Types of Reactions

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazolones, depending on the specific reagents and conditions used.

科学的研究の応用

Biological Activities

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics .

Therapeutic Applications

The therapeutic potential of this compound lies in its ability to interact with specific biological targets:

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases such as arthritis .

- Neurological Applications : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Material Science Applications

Beyond biological applications, this compound has been explored for its utility in material sciences:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its ability to form hydrogen bonds can lead to improved material performance .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

作用機序

The mechanism of action of 5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

類似化合物との比較

Similar Compounds

4-Aminoantipyrine: Another pyrazolone derivative with analgesic and anti-inflammatory properties.

Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) that also belongs to the pyrazolone family.

Metamizole: Known for its analgesic and antipyretic effects.

Uniqueness

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazolone derivatives and contributes to its specific pharmacological activities.

生物活性

5-Amino-4-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, a member of the pyrazolone family, has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and a chlorophenyl substituent, contributing to its potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 193.63 g/mol

- IUPAC Name : 5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the catalysis of biochemical reactions. This inhibition can lead to various biological effects, including:

- Anti-inflammatory effects : By inhibiting cyclooxygenase (COX) enzymes.

- Analgesic properties : Reducing pain through modulation of pain pathways.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related pyrazolone derivatives have been shown to reduce inflammation in various animal models and human studies.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies have demonstrated that pyrazolone derivatives can scavenge free radicals effectively. In vitro assays such as ABTS and DPPH tests have shown that these compounds possess considerable radical-binding activity, which is crucial for reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | - |

| 4-Aminoantipyrine | Analgesic, anti-inflammatory | 26 |

| Phenylbutazone | NSAID, anti-inflammatory | 49.85 |

| Metamizole | Analgesic, antipyretic | - |

Case Studies and Research Findings

- Antioxidant Activity : A study compared the antioxidant efficacy of various pyrazolone derivatives using assays like ABTS and DPPH. The results indicated that this compound exhibited significant radical scavenging activity comparable to known antioxidants like Trolox and Edaravone .

- Anti-inflammatory Effects : In a controlled trial involving inflammatory models in rats, the administration of this compound resulted in a marked reduction in edema and pain response, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Cytotoxicity Studies : Research evaluating the cytotoxic effects of related pyrazolone compounds on cancer cell lines (e.g., A549 lung cancer cells) revealed that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating effective growth inhibition .

特性

IUPAC Name |

5-amino-4-(4-chlorophenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-3-1-5(2-4-6)7-8(11)12-13-9(7)14/h1-4H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEGFVLGLQKEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NNC2=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80490521 | |

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62538-19-6 | |

| Record name | 5-Amino-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80490521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。